molecular formula C20H18N4O2S B12174874 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

Cat. No.: B12174874
M. Wt: 378.4 g/mol
InChI Key: PZBIOGUCAHFMSH-UHFFFAOYSA-N
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Description

3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with an indole ring, a pyridine ring, and a thiazole ring, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include:

    Indole Synthesis: Fischer indole synthesis using phenylhydrazine and ketones.

    Thiazole Synthesis: Hantzsch thiazole synthesis using α-haloketones and thioamides.

    Amide Bond Formation: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenation of the aromatic rings can occur under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated indole derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

3-(5-methoxyindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C20H18N4O2S/c1-26-16-4-5-18-14(11-16)6-9-24(18)10-7-19(25)23-20-22-17(13-27-20)15-3-2-8-21-12-15/h2-6,8-9,11-13H,7,10H2,1H3,(H,22,23,25)

InChI Key

PZBIOGUCAHFMSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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